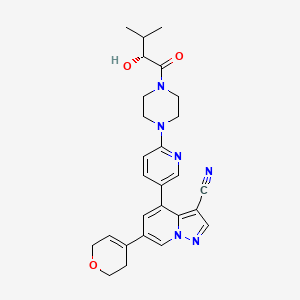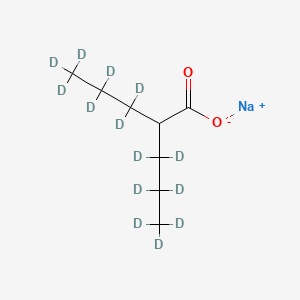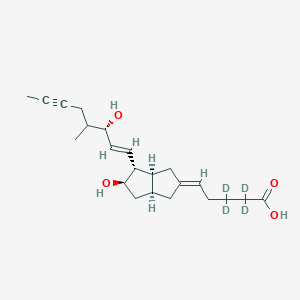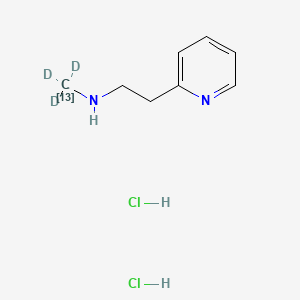
Adam8-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Adam8-IN-1 involves the rational design and chemical synthesis of dimeric arylsulfonamides . The synthetic route typically includes the following steps:
Formation of the arylsulfonamide core: This involves the reaction of an arylamine with a sulfonyl chloride under basic conditions to form the arylsulfonamide.
Dimerization: The arylsulfonamide core is then dimerized to enhance its inhibitory potency against ADAM8. This step involves the use of a bifunctional linker to connect two arylsulfonamide molecules.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Analyse Chemischer Reaktionen
Adam8-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . Common reagents used in these reactions include:
Sulfonyl chlorides: Used in the formation of the arylsulfonamide core.
Bifunctional linkers: Used in the dimerization step.
The major product formed from these reactions is the dimeric arylsulfonamide, which exhibits potent inhibitory activity against ADAM8 .
Wissenschaftliche Forschungsanwendungen
Adam8-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: This compound has been shown to inhibit the proteolytic activity of ADAM8 in cancer cells, thereby reducing tumor growth and metastasis. It is used to study the role of ADAM8 in cancer progression and to develop potential therapeutic strategies.
Neuroinflammation: This compound has been used to investigate the role of ADAM8 in neuroinflammatory processes, such as those occurring after spinal cord injury. It helps in understanding the molecular mechanisms underlying neuroinflammation and developing treatments to mitigate its effects.
Biomarker research: ADAM8 is considered a potential biomarker for various diseases, including systemic lupus erythematosus and systemic sclerosis. This compound is used in research to validate the diagnostic and prognostic value of ADAM8 in these conditions.
Wirkmechanismus
Adam8-IN-1 exerts its effects by inhibiting the metalloproteinase activity of ADAM8 . The compound binds to the active site of ADAM8, preventing it from cleaving its substrates. This inhibition disrupts various signaling pathways involved in inflammation, cancer progression, and neurodegeneration . Specifically, this compound blocks the activation of the mitogen-activated protein kinase (MAPK) signaling cascade and the signal transducer and activator of transcription 3 (STAT3) signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Adam8-IN-1 is unique in its high potency and selectivity for ADAM8 compared to other metalloproteinase inhibitors . Similar compounds include:
ADAM10 inhibitors: These inhibitors target ADAM10, another member of the ADAM family, but are less selective for ADAM8.
Matrix metalloproteinase inhibitors: These inhibitors target a broader range of metalloproteinases but may have off-target effects and lower selectivity for ADAM8.
Eigenschaften
Molekularformel |
C44H44Br4N6O12S2 |
|---|---|
Molekulargewicht |
1232.6 g/mol |
IUPAC-Name |
1-N,3-N-bis[(4R)-4-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-5-(hydroxyamino)-5-oxopentyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H44Br4N6O12S2/c45-31-18-27(19-32(46)23-31)25-65-35-8-12-37(13-9-35)67(61,62)53-39(43(57)51-59)6-2-16-49-41(55)29-4-1-5-30(22-29)42(56)50-17-3-7-40(44(58)52-60)54-68(63,64)38-14-10-36(11-15-38)66-26-28-20-33(47)24-34(48)21-28/h1,4-5,8-15,18-24,39-40,53-54,59-60H,2-3,6-7,16-17,25-26H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-/m1/s1 |
InChI-Schlüssel |
LJOOWNHZCTUDSG-XRSDMRJBSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)












